

Spectroscopic Analysis of cis-1-Chloropropene: A Technical Guide

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This guide provides a comprehensive overview of the spectroscopic data for **cis-1-chloropropene**, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **cis-1-chloropropene**.

Table 1: ¹H NMR Spectroscopic Data

Parameter	Value (in Acetone)	Value (in Benzene)
Solvent	Acetone	Benzene
Frequency	300 MHz	300 MHz
Proton A (δ, ppm)	6.14	5.71
Proton B (δ, ppm)	5.90	5.35
Proton C (δ, ppm)	1.72	1.50
J(A,B) (Hz)	7.0	7.0
J(A,C) (Hz)	-1.8	-1.8
J(B,C) (Hz)	6.8	6.8



Data sourced from ChemicalBook.[1]

Table 2: 13C NMR Spectroscopic Data

Carbon Atom	Chemical Shift (δ, ppm)	
C1	Data not explicitly found in search results	
C2	Data not explicitly found in search results	
C3	Data not explicitly found in search results	

While several sources indicate the availability of ¹³C NMR data for **cis-1-chloropropene**, specific chemical shift values were not located in the provided search results.[2][3][4]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ^{−1})	Interpretation	
~3000-2850	C-H stretching vibrations	
~1650	C=C stretching vibration	
~1450, ~1375	C-H bending vibrations	
~700	C-CI stretching vibration	

Characteristic absorption bands are inferred from general principles of IR spectroscopy and data available on similar compounds.[5][6][7]

Table 4: Mass Spectrometry (MS) Data



m/z	Interpretation	Relative Abundance
78	Molecular ion peak [M+2] ⁺ (with ³⁷ Cl isotope)	High
76	Molecular ion peak [M] ⁺ (with ³⁵ Cl isotope)	High
41	Propargyl cation [C₃H₅]+	100% (Base Peak)
39	Cyclopropenyl cation [C₃H₃]+	High

Data sourced from PubChem and ChemicalBook.[4][8][9]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic techniques discussed.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

- Sample Preparation: A small amount of **cis-1-chloropropene** is dissolved in a deuterated solvent (e.g., acetone-d₆, benzene-d₆, or chloroform-d). A common concentration is 10 mol%. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.0 ppm).[10][11]
- Instrument Setup: The NMR spectrometer (e.g., a 300 MHz or 400 MHz instrument) is initialized.[12][13] The probe is tuned to the appropriate frequency for either ¹H or ¹³C nuclei.
- Data Acquisition: For ¹H NMR, a sufficient number of scans (e.g., 16) are acquired to obtain a good signal-to-noise ratio.[14] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[15] A relaxation delay is used between pulses to allow for the nuclei to return to their equilibrium state.[16]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, and the baseline is corrected. Chemical



shifts are referenced to the internal standard (TMS).[12][17]

2.2 Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol:

- Background Scan: A background spectrum of the clean ATR crystal is collected. This scan
 accounts for absorptions from atmospheric CO₂ and water vapor, as well as any impurities
 on the crystal, and is subtracted from the sample spectrum.[18]
- Sample Application: A drop of liquid cis-1-chloropropene is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[18]
- Spectrum Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal. The beam reflects off the internal surface in contact with the sample, and the evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies corresponding to the vibrational modes of the molecule.[18]
- Data Analysis: The resulting spectrum (a plot of transmittance or absorbance versus wavenumber) is analyzed to identify characteristic absorption bands.

2.3 Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

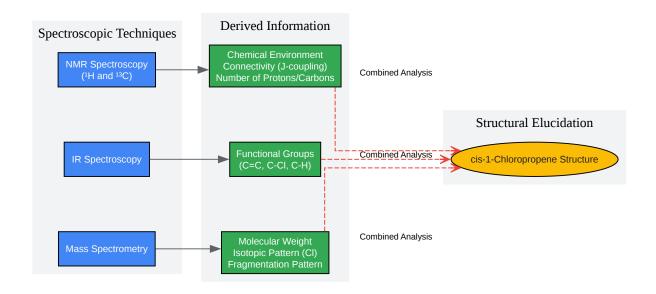
- Sample Introduction: A small amount of cis-1-chloropropene is introduced into the mass spectrometer, where it is vaporized in a high vacuum.[19]
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation, M+).[19]
- Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, more stable ions and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.[9][19]



- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[19]
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.[19]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **cis-1-chloropropene** using the described spectroscopic techniques.



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Caption: Workflow for structural analysis of **cis-1-chloropropene**.

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